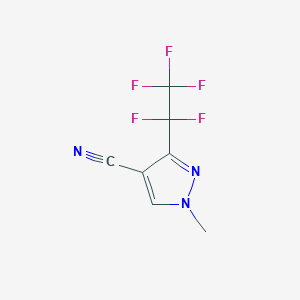
1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97%, also known as MFC-97, is a fluorinated organic compound with potential applications in a variety of scientific research. It is a white, crystalline solid with a melting point of 78°C and a boiling point of 131°C. MFC-97 has a unique chemical structure that makes it a versatile molecule for use in a variety of research applications, such as synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% has a wide range of applications in scientific research. It has been used in drug discovery and synthesis, as well as in biochemistry and molecular biology. In drug discovery, 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% has been used to synthesize new compounds with potential therapeutic activity. In biochemistry, 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% has been used to study the mechanism of action of various enzymes, as well as to study the biochemical and physiological effects of various drugs.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and phospholipase D. In addition, 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% has been shown to interact with certain proteins and DNA, suggesting that it may have an effect on gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% are not fully understood. However, it has been shown to have an effect on the activity of certain enzymes, including cytochrome P450 and phospholipase D. In addition, 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% has been shown to interact with certain proteins and DNA, suggesting that it may have an effect on gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% in laboratory experiments include its high purity, low cost, and wide availability. In addition, 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% is easy to synthesize, making it a convenient choice for laboratory experiments. The main limitation of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% is its relatively low solubility in water, making it difficult to use in experiments that require aqueous solutions.
Zukünftige Richtungen
The potential applications of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% are vast, and there are many possible future directions for research. These include further exploration of its mechanism of action, development of new synthetic methods, and investigation of its potential therapeutic applications. Additionally, further research could be conducted to explore the biochemical and physiological effects of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97%, as well as its potential interactions with proteins and DNA. Finally, further studies could be conducted to explore the potential uses of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% in drug discovery and synthesis.
Synthesemethoden
1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% can be synthesized from commercially available starting materials. The synthesis of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% involves a series of reactions, including a base-catalyzed cyclization of 1-methyl-3-chloro-1H-pyrazole-4-carbonitrile to form the desired product. The reaction is conducted in a solvent, typically acetonitrile, and is followed by a workup and purification step.
Eigenschaften
IUPAC Name |
1-methyl-3-(1,1,2,2,2-pentafluoroethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N3/c1-15-3-4(2-13)5(14-15)6(8,9)7(10,11)12/h3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBYSLBUMRBQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(C(F)(F)F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

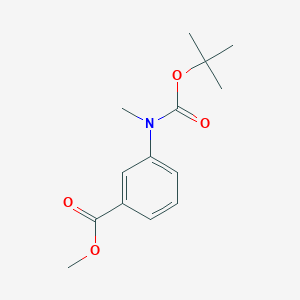




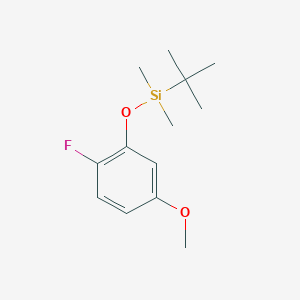

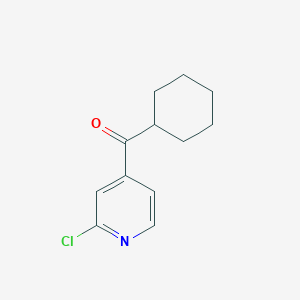
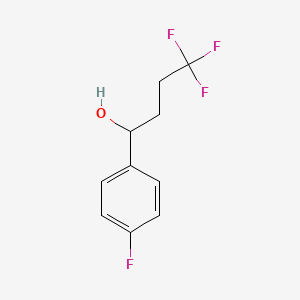


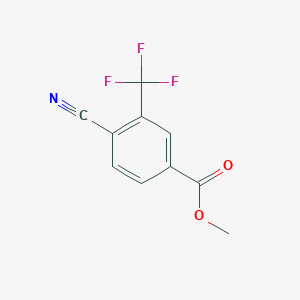
![Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate](/img/structure/B6334294.png)
